Hsd17B13-IN-56

NAFLD NASH Drug-induced liver injury

Hsd17B13-IN-56 (also known as Compound is a small molecule inhibitor targeting hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This liver-enriched enzyme is a key player in hepatic lipid metabolism and has emerged as a promising target for metabolic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and drug-induced liver injury (DILI).

Molecular Formula C25H18Cl2F3N3O4
Molecular Weight 552.3 g/mol
Cat. No. B12362763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-56
Molecular FormulaC25H18Cl2F3N3O4
Molecular Weight552.3 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C)CC4=CC=CC=C4OC(F)(F)F
InChIInChI=1S/C25H18Cl2F3N3O4/c1-12-7-8-18(32-23(35)15-9-16(26)22(34)17(27)10-15)20-21(12)31-13(2)33(24(20)36)11-14-5-3-4-6-19(14)37-25(28,29)30/h3-10,34H,11H2,1-2H3,(H,32,35)
InChIKeyNSWOVWZSEKLRHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Hsd17B13-IN-56: A Small Molecule HSD17B13 Inhibitor for Research in Metabolic Liver Disease


Hsd17B13-IN-56 (also known as Compound 89) is a small molecule inhibitor targeting hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13) . This liver-enriched enzyme is a key player in hepatic lipid metabolism and has emerged as a promising target for metabolic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and drug-induced liver injury (DILI) . Hsd17B13-IN-56 is characterized by its molecular formula C25H18Cl2F3N3O4, a molecular weight of 552.33, and the CAS number 2770246-82-5 . Its core activity is quantified by an IC50 value of ≤ 0.1 µM against the substrate estradiol .

Procurement Risk: Why HSD17B13 Inhibitors Are Not Interchangeable


In the rapidly evolving field of HSD17B13 research, substituting one inhibitor for another without rigorous justification can lead to irreproducible or contradictory results. The target class is characterized by a wide range of reported potencies, selectivity profiles, and binding modes across different chemotypes [1]. For example, some advanced inhibitors like BI-3231 act via an uncompetitive mechanism requiring the NAD+ cofactor, while others may be purely competitive [2]. Furthermore, in vivo performance, including liver-specific targeting and metabolic stability, varies dramatically between compounds [3]. Therefore, a simple IC50 value is insufficient for compound selection. The specific quantitative evidence provided in the following sections is essential for ensuring experimental validity and making a scientifically sound procurement decision.

Quantitative Differentiation of Hsd17B13-IN-56: A Data-Centric Procurement Analysis


Potency: Benchmarking Hsd17B13-IN-56 Against Leading Chemical Probes

Hsd17B13-IN-56 exhibits an IC50 of ≤ 0.1 µM (100 nM) against the substrate estradiol . This potency is lower than that of the advanced probe BI-3231 (IC50 < 1 nM in a biochemical assay) [1] and the more recent inhibitor Compound 32 (IC50 = 2.5 nM) [2]. The quantification establishes Hsd17B13-IN-56 as a moderately potent tool compound suitable for assays where sub-nanomolar potency is not the primary requirement.

NAFLD NASH Drug-induced liver injury

Chemical Space: Structural Distinction from Advanced Chemical Probes

Hsd17B13-IN-56 (Compound 89) possesses a unique molecular scaffold characterized by its C25H18Cl2F3N3O4 formula and 552.33 molecular weight . This is structurally distinct from the uracil-based BI-3231 (C16H14F2N4O3S; MW: 380.37) and other advanced inhibitors [1]. While no direct selectivity data is available for Hsd17B13-IN-56, this distinct chemotype suggests it occupies a different region of chemical space compared to more extensively characterized probes. The presence of this distinct scaffold provides a clear rationale for its use in orthogonal assays to confirm on-target pharmacology or to mitigate scaffold-specific off-target effects.

Medicinal Chemistry Chemical Probe Selectivity

Development Stage: A Pre-Clinical Tool for Early Discovery Research

Hsd17B13-IN-56 is positioned as a research-use-only tool compound . This contrasts sharply with other HSD17B13-targeting agents that have advanced into clinical development, such as the oral small molecule INI-822 [1] and the RNAi therapeutic rapirosiran (which demonstrated a 78% median reduction in liver HSD17B13 mRNA at 6 months) [2]. This differentiation in development stage is a key procurement consideration; Hsd17B13-IN-56 is specifically suited for fundamental in vitro and early in vivo research, where the goal is target validation or mechanism exploration rather than clinical translation.

Drug Discovery Target Validation NAFLD/NASH

Validated Research Applications for Hsd17B13-IN-56


Biochemical Assay Development and SAR Studies

Hsd17B13-IN-56, with its defined IC50 of ≤ 0.1 µM against estradiol, serves as an excellent reference compound for developing and validating HSD17B13 enzymatic assays . Its moderate potency makes it useful for establishing baseline inhibition parameters. Furthermore, its unique chemical scaffold (C25H18Cl2F3N3O4) positions it as a key tool in structure-activity relationship (SAR) studies, allowing researchers to compare the effects of structural modifications against more potent but structurally dissimilar inhibitors like BI-3231 [1].

In Vitro Studies in NAFLD/NASH and DILI Models

This compound is explicitly indicated for use in cellular models of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and drug-induced liver injury (DILI) . Researchers can employ Hsd17B13-IN-56 to investigate the role of HSD17B13 in lipid accumulation, inflammation, and cellular stress pathways in relevant hepatic cell lines (e.g., HepG2, primary human hepatocytes).

Orthogonal Chemical Probe for Target Validation

Given the structural distinction between Hsd17B13-IN-56 and the leading probe BI-3231 [1], Hsd17B13-IN-56 is a powerful orthogonal tool for confirming on-target pharmacology . Using both compounds in parallel experiments helps rule out the possibility that an observed biological effect is due to a scaffold-specific off-target interaction. This practice is crucial for robust target validation in the pre-clinical phase of drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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